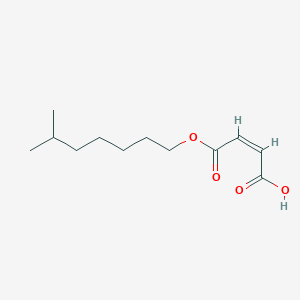

Monoisooctyl maleate

Description

Monoisooctyl maleate (C12H20O4) is a monoester derived from maleic acid, characterized by an isooctyl (branched C8H17) group esterified to one carboxyl group of maleic acid. It is primarily utilized as a stabilizer in polyvinyl chloride (PVC) products due to its ability to chelate metal ions, enhancing thermal stability and preventing degradation during processing . Its molecular structure features a reactive double bond in the maleate moiety, enabling participation in copolymerization or crosslinking reactions .

Properties

CAS No. |

30137-97-4 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- |

InChI Key |

FDNBQVCBHKEDOJ-FPLPWBNLSA-N |

Isomeric SMILES |

CC(C)CCCCCOC(=O)/C=C\C(=O)O |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid(2Z)-, monoisooctyl ester typically involves the esterification of maleic acid with isooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Maleic acid+IsooctanolAcid catalyst2-Butenedioic acid(2Z)-, monoisooctyl ester+Water

Industrial Production Methods

In industrial settings, the production of 2-Butenedioic acid(2Z)-, monoisooctyl ester is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid(2Z)-, monoisooctyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to maleic acid and isooctanol in the presence of water and an acid or base catalyst.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Maleic acid and isooctanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Coatings and Adhesives

Monoisooctyl maleate is extensively used in the formulation of coatings and adhesives. It serves as a comonomer in vinyl and acrylic emulsion polymerization, enhancing the properties of paints and adhesives by providing flexibility and adhesion strength. Its resistance to humidity and UV light ensures that coatings maintain their integrity over time, making it suitable for outdoor applications .

Plastisols

The compound is a key ingredient in plastisols, which are suspensions of PVC in a plasticizer. This compound contributes to the viscosity and stability of these suspensions, allowing for easy application in various manufacturing processes such as screen printing and coating .

Synthetic Lubricants

this compound is also employed in the production of synthetic lubricants. Its properties help improve lubrication efficiency while reducing wear on machinery components .

Personal Care Products

This compound finds applications in the cosmetic industry as well. It acts as a skin-conditioning agent in moisturizers, cleansers, shampoos, conditioners, and styling aids. Its emollient properties help improve skin texture and hydration levels .

Chemical Synthesis

As an intermediate in organic synthesis, this compound is used to produce various derivatives, including those related to succinic acid. This makes it valuable in the manufacture of fine chemicals and pharmaceuticals .

Case Studies

Several case studies illustrate the effectiveness of this compound in different applications:

-

Case Study 1: Coatings Performance Enhancement

In a study examining the performance of water-resistant films, this compound was incorporated into a polymer matrix. The results showed significant improvements in flexibility and adhesion compared to control formulations without the compound. -

Case Study 2: Personal Care Formulations

A formulation study for a moisturizer demonstrated that incorporating this compound improved skin hydration levels significantly when compared to formulations lacking this ingredient. The study highlighted its role as a superior emollient.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Coatings | Paints, adhesives | Enhanced adhesion, flexibility, UV resistance |

| Plastisols | PVC suspensions | Improved viscosity and stability |

| Synthetic Lubricants | Machinery lubricants | Reduced wear and improved efficiency |

| Personal Care Products | Moisturizers, shampoos | Improved skin hydration and texture |

| Chemical Synthesis | Derivatives production | Versatile intermediate for fine chemicals |

Mechanism of Action

The mechanism of action of 2-Butenedioic acid(2Z)-, monoisooctyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release maleic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Comparison with Similar Maleate Esters

Structural and Functional Differences

Table 1: Structural Comparison of Maleate Esters

| Compound | Molecular Formula | Molar Mass (g/mol) | Ester Type | Key Functional Groups |

|---|---|---|---|---|

| Monoisooctyl maleate | C12H20O4 | 228.3 | Monoester | Branched alkyl, maleate |

| Monooctyl maleate | C12H20O4 | 228.3 | Monoester | Linear alkyl, maleate |

| Dioctyl maleate | C20H36O4 | 340.5 | Diester | Two linear octyl groups |

| Diallyl maleate | C10H12O4 | 196.2 | Diester | Allyl groups, unsaturated |

| Dibutyl maleate | C12H20O4 | 228.3 | Diester | Linear butyl groups |

Key Observations :

- Monoisooctyl vs. Monooctyl Maleate: Both share the same molecular formula but differ in alkyl chain branching. Monoisooctyl’s branched structure enhances solubility in non-polar matrices like PVC, whereas linear monooctyl maleate may exhibit lower compatibility .

- Monoesters vs. Diesters: Monoesters (e.g., monoisooctyl) act as metal chelators, while diesters (e.g., dioctyl, diallyl) are used as plasticizers or crosslinkers due to their dual ester groups .

Physicochemical Properties

Reactivity Insights :

- This compound’s double bond enables participation in redox reactions with metal ions (e.g., Ca<sup>2+</sup>/Zn<sup>2+</sup>), critical for stabilizing PVC against thermal degradation .

- Diallyl maleate’s allyl groups facilitate free-radical polymerization, making it suitable for thermosetting resins .

Biological Activity

Monoisooctyl maleate is an ester derived from maleic acid and is used in various applications, including cosmetics and industrial products. Understanding its biological activity is crucial for evaluating its safety and efficacy. This article synthesizes available research findings, safety assessments, and case studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the chemical formula and is characterized by its low molecular weight and moderate hydrophobicity. Its log Kow value indicates that it is expected to be bioavailable, facilitating absorption through dermal and oral routes .

Toxicological Studies

Metabolism and Bioavailability

- Upon administration, this compound is expected to hydrolyze into maleic acid in the body, which is the primary active form influencing biological activity . The absorption rates through skin are higher than those of maleic acid but lower than those of diesters, suggesting a moderate risk profile for dermal exposure .

Cosmetic Applications

This compound is often used in cosmetic formulations due to its emulsifying properties. Safety assessments conducted by the Cosmetic Ingredient Review Expert Panel concluded that while related compounds showed low toxicity and irritation potential, further studies are necessary to establish a complete safety profile for this compound specifically .

Industrial Use

In industrial applications, this compound serves as a plasticizer and stabilizer. Its biological activity in these contexts primarily relates to its potential exposure risks during manufacturing processes. Evaluations indicate that while the compound is generally safe at low concentrations, prolonged exposure may lead to sensitization or irritation in sensitive individuals .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Acute Toxicity | Low acute toxicity; moderate toxicity observed in related compounds |

| Skin Sensitization | Potential sensitizer; reactions noted at 0.1% concentration |

| Metabolism | Hydrolyzes to maleic acid; moderate absorption through skin |

| Applications | Used in cosmetics and industrial products |

| Reproductive Toxicity | Limited data; insufficient evidence for fetal risks |

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing monoisooctyl maleate via esterification?

- Methodological Answer : The synthesis typically involves reacting maleic anhydride with isooctanol using acid catalysts (e.g., sulfuric acid) under controlled conditions. Key parameters include:

- Molar ratio : Excess isooctanol (e.g., 1:5 molar ratio) improves esterification efficiency .

- Temperature : Maintain 80–120°C to balance reaction rate and side-product formation.

- Catalyst concentration : Optimize to avoid excessive charring (common with sulfuric acid). Post-synthesis, neutralization and vacuum distillation are critical for purity .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to prevent reactivity .

- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes .

- Waste Management : Avoid dust formation; collect residues in chemical waste containers .

Advanced Research Questions

Q. How can reactive distillation (RD) modeling optimize this compound production?

- Simulation Approach :

- Software : Aspen Plus V11 can model RD processes by integrating reaction kinetics and phase equilibria .

- Key Variables :

- Theoretical stages : Optimal configuration (e.g., 17 stages with 7 reactive zones) maximizes conversion.

- Reflux ratio : Lower ratios (e.g., 0.25) reduce energy use while maintaining purity.

- Feed ratio : Excess alcohol (1:5 mole ratio) shifts equilibrium toward ester formation .

- Validation : Compare simulation results with bench-scale experiments (e.g., GC analysis of product streams) to refine the model .

Q. What strategies resolve contradictions between this compound purity and PVC thermal stabilization efficacy?

- Analytical Framework :

- Controlled Testing : Compare PVC samples stabilized with this compound of varying purity (e.g., 95% vs. 99%). Use TGA to quantify decomposition temperatures and HCl absorption rates .

- Contaminant Analysis : Identify side-products (e.g., unreacted maleic anhydride) via LC-MS. Trace amounts may accelerate PVC degradation despite high ester purity .

Q. How do biological synthesis routes (e.g., engineered E. coli) compare to chemical methods for maleate production?

- Comparative Analysis :

- Yield : Chemical synthesis achieves >90% yield, while microbial routes currently lag (~50%) but avoid harsh solvents .

- Sustainability : Bioprocesses reduce CO₂ emissions but require metabolic engineering (e.g., introducing maleate synthase genes) .

- Scalability : Evaluate batch vs. continuous fermentation using kinetic models (e.g., Monod equation) .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

- Guidelines :

- Detailed Protocols : Specify reaction times, temperatures, and equipment (e.g., rotary evaporator settings for solvent removal) .

- Data Reporting : Use tables for comparative results (e.g., Table 1: Catalysts vs. Yields) and figures for trends (e.g., Arrhenius plots of reaction rates) .

- Supporting Information : Archive raw data (spectra, chromatograms) in repositories like Zenodo, citing DOIs in the main text .

Q. What statistical methods are essential for validating this compound application studies (e.g., in polymer science)?

- Recommendations :

- Replication : Perform triplicate experiments to assess variability in thermal stability measurements .

- Error Analysis : Report standard deviations for key metrics (e.g., PVC degradation onset temperature).

- Model Fitting : Use linear regression to correlate ester concentration with stabilization efficacy (R² ≥ 0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.